molecular formula C9H16N4O8 B12006562 Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI) CAS No. 90770-87-9

Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI)

Cat. No.: B12006562
CAS No.: 90770-87-9
M. Wt: 308.25 g/mol
InChI Key: UQXPZOFUYWYKRP-UHFFFAOYSA-N
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Description

Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate is a chemical compound with the molecular formula C9H16N4O8. It is characterized by the presence of two nitro groups and two carbamate groups attached to a pentane backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate typically involves the nitration of a suitable precursor followed by carbamate formation. One common method involves the nitration of 1,5-dinitropentane, followed by the reaction with dimethyl carbamate under controlled conditions . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate may involve large-scale nitration and carbamate formation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate is unique due to the presence of both nitro and carbamate groups on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90770-87-9

Molecular Formula

C9H16N4O8

Molecular Weight

308.25 g/mol

IUPAC Name

methyl N-[5-(methoxycarbonylamino)-3,3-dinitropentyl]carbamate

InChI

InChI=1S/C9H16N4O8/c1-20-7(14)10-5-3-9(12(16)17,13(18)19)4-6-11-8(15)21-2/h3-6H2,1-2H3,(H,10,14)(H,11,15)

InChI Key

UQXPZOFUYWYKRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC(CCNC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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